molecular formula C15H13BrCl2N2S B14875737 2-[(2,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-benzimidazole hydrobromide

2-[(2,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-benzimidazole hydrobromide

Cat. No.: B14875737
M. Wt: 404.2 g/mol
InChI Key: URGVYDQTNJJDQD-UHFFFAOYSA-N
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Description

2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide is a chemical compound known for its diverse applications in scientific research and industry This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,4-dichlorobenzyl chloride in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol compound under basic conditions.

    Hydrobromide Salt Formation: Finally, the hydrobromide salt is formed by treating the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and easy monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain cancers.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in microbial and fungal cell wall synthesis, leading to their inhibition and subsequent cell death.

    Pathways Involved: It interferes with the biosynthesis pathways of essential cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide
  • 2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrobromide

Uniqueness

2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide stands out due to its unique combination of the benzimidazole core and the 2,4-dichlorobenzyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13BrCl2N2S

Molecular Weight

404.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-methylbenzimidazole;hydrobromide

InChI

InChI=1S/C15H12Cl2N2S.BrH/c1-19-14-5-3-2-4-13(14)18-15(19)20-9-10-6-7-11(16)8-12(10)17;/h2-8H,9H2,1H3;1H

InChI Key

URGVYDQTNJJDQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=C(C=C(C=C3)Cl)Cl.Br

Origin of Product

United States

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